molecular formula C7H12O2 B009327 3-Methyl-2-hexenoic acid CAS No. 27960-21-0

3-Methyl-2-hexenoic acid

Cat. No. B009327
CAS RN: 27960-21-0
M. Wt: 128.17 g/mol
InChI Key: NTWSIWWJPQHFTO-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-2-hexenoic acid and related compounds has been explored through various methods. A significant approach is the palladium(II)-catalyzed hydroxycarbonylation of hexenols, which has been used for the synthesis of (±)-diospongin A and a compound known as (+)-civet cat compound (Karlubíková, Babjak, & Gracza, 2011). Another method involves the oxidation of 2-hexenal using gold catalysts supported on MnO2, demonstrating an effective route to synthesize carboxylic acids (Alshammari, 2016).

Molecular Structure Analysis

The molecular structure of this compound, similar to related compounds, is characterized by its carbon chain and functional groups. The molecular structure influences its reactivity and interactions with other molecules. Although specific studies on the molecular structure analysis of this compound were not identified in the search, such analyses typically involve spectroscopic methods and computational chemistry to elucidate structural details.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its chemical properties. Studies on methyl-3-hexenoate, a related ester, provide insights into the combustion chemistry and oxidative properties of such compounds. An experimental and numerical kinetic simulation of methyl-3-hexenoate combustion has detailed the combustion and oxidation characteristics, underlining the compound's reactivity and decomposition pathways (Gerasimov et al., 2020).

Physical Properties Analysis

The physical properties of this compound, including its boiling point, melting point, solubility, and density, are crucial for its application in various fields. These properties are determined by the molecular structure and influence the compound's behavior in different environments. The literature review did not specifically address the physical properties of this compound, but these can generally be assessed through experimental measurements and are critical for process design and application development.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles or electrophiles, and stability, are defined by its functional groups and molecular framework. The compound's involvement in combustion and oxidation reactions, as well as its synthesis from precursors like 2-hexenal, highlights its reactive nature and potential for chemical transformations. The detailed study on its combustion chemistry provides a comprehensive view of its chemical behavior and reactivity under different conditions (Gerasimov et al., 2020).

Scientific Research Applications

  • Preparation of Enantiopure and Racemic Forms : It is used in the synthesis of enantiopure and racemic forms of methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate (March, Figueredo, Font, & Monsalvatje, 1995).

  • Synthesis of α-Divinyl Ketones : It plays a role in the synthesis of α-divinyl ketones, important intermediates for natural product syntheses (Sakai, Amano, Miyata, Utaka, & Takeda, 1987).

  • Combustion and Oxidation Studies : Research includes studying the combustion and oxidation of methyl-3-hexenoate, focusing on experimental studies, kinetic model refinement, and decomposition pathways (Gerasimov et al., 2020).

  • Thermal Oxidation Products : When thermally oxidized, 3-methyl-2-hexenoic acid produces aldehydes, ketones, shorter chain acids, hydroxy-derivatives, and dimers (Whitlock & Nawar, 1976).

  • Cross-Adaptation to Reduce Odor : It has been used in studies exploring cross-adaptation using its pleasant-smelling methyl esters to reduce sweaty smell in humans (Pierce, Blank, Preti, & Wysocki, 1998).

  • Genotoxicity and Safety Evaluations : Studies involving cis-3-hexenyl tiglate, related to this compound, focus on its genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety (Api et al., 2021).

  • Cyclization Reactions with Palladium(II) Salt : The acid reacts with lithium tetrachloropalladate(II) in intramolecular cyclization reactions (Kasahara, Izumi, Sato, Maemura, & Hayasaka, 1977).

  • Role in Jet-Stirred Reactor Oxidation : Its role in the oxidation process, specifically focusing on the impact of the CC double bond, has been studied in a jet-stirred reactor (Zhang, Togbé, Dayma, & Dagaut, 2014).

  • Synthesis of Dihydrolavandulol and Related Compounds : Synthesis of dihydrolavandulol and related compounds from this compound and isoprene using sodium naphthalenide (Fujita, Watanabe, Suga, Miura, Sugahara, & Kikuchi, 1982).

Mechanism of Action

Target of Action

3-Methyl-2-hexenoic acid (TMHA) is an unsaturated short-chain fatty acid that primarily targets the olfactory receptors in humans . It is secreted in sweat by the axillary (underarm) apocrine glands of Caucasians and some Asians . A specific olfactory receptor, OR51B2, has been associated with TMHA .

Mode of Action

TMHA interacts with its target olfactory receptors, triggering a response that is perceived as a specific odor. This interaction is part of the body’s complex olfactory system, which allows us to detect and identify a wide array of scents .

Biochemical Pathways

The biochemical pathway of TMHA primarily involves its secretion in sweat and its subsequent interaction with olfactory receptors. It is a key component of human underarm odor . When TMHA is secreted in sweat, it can be broken down by skin bacteria, contributing to body odor .

Pharmacokinetics

It is known that tmha is secreted in sweat . Once secreted, it can interact with olfactory receptors or be broken down by skin bacteria .

Result of Action

The primary result of TMHA’s action is the production of body odor. TMHA has a hircine odor, and it is one of the fatty acids contributing to Caucasian men’s underarm odor . It has also been associated with the peculiar body odor exhibited by some schizophrenia patients .

Action Environment

The action of TMHA can be influenced by various environmental factors. For instance, the presence of skin bacteria can affect the breakdown of TMHA and thus the intensity of body odor . Additionally, factors such as diet, hygiene, and individual metabolic differences can influence the production and perception of TMHA-related body odor .

Safety and Hazards

3-Methyl-2-hexenoic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

(E)-3-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSIWWJPQHFTO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C/C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020850
Record name trans-3-Methyl-2-hexenoic acid
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

27960-21-0, 35205-70-0
Record name (2E)-3-Methyl-2-hexenoic acid
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Record name trans-3-Methyl-2-hexenoic acid
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Record name trans-3-Methyl-2-hexenoic acid
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Record name (2E)-3-methylhex-2-enoic acid
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Record name 3-methylhex-2-enoic acid
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Record name 3-METHYL-2-HEXENOIC ACID, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-Methyl-2-hexenoic acid and why is it relevant?

A: this compound (3M2H) is a key volatile organic compound contributing to human axillary odor. It's primarily released by apocrine glands located in the underarm region. While odorless in its precursor form, bacterial action, particularly from Corynebacteria species, cleaves 3M2H from its precursor, generating the characteristic "sweaty" smell. [, , , ]

Q2: What is the role of this compound in human body odor?

A: this compound is one of the most abundant volatile compounds found in male axillary odor. [, ] It's released from odorless precursors by bacterial enzymes, contributing to the characteristic "sweaty" smell. Interestingly, this compound, along with other axillary secretions, has been suggested to play a role in menstrual cycle alterations, although the exact mechanisms remain unclear. [, ]

Q3: How is this compound generated in the body?

A: this compound isn't directly secreted but exists in an odorless precursor form bound to specific carrier proteins within apocrine gland secretions. These carrier proteins, ASOB1 (45 kDa) and ASOB2 (26 kDa), transport the odorless precursors to the skin surface. [, ]

Q4: What is the role of bacteria in the formation of this compound-related body odor?

A: Bacteria residing in the axillary region, particularly Corynebacteria species, play a crucial role. They produce a specific enzyme, Nα-acyl-glutamine aminoacylase (N-AGA), which cleaves the odorless this compound precursor, releasing the volatile, odorous 3M2H. [, ]

Q5: Can the production of this compound be controlled?

A: Research into controlling this compound production for odor control is ongoing. Targeting the bacterial enzyme N-AGA responsible for cleaving the odorless precursor is one potential avenue. [] Additionally, understanding the individual variations in precursor concentrations and the diversity of volatile carboxylic acids released could lead to more personalized approaches. []

Q6: What is the structure of this compound?

A: this compound is an unsaturated carboxylic acid with a double bond between carbon atoms 2 and 3. It exists in two isomeric forms: (E)-3-methyl-2-hexenoic acid and (Z)-3-methyl-2-hexenoic acid. [, , ]

Q7: Has the presence of this compound been linked to any specific conditions?

A: While earlier studies suggested a potential link between this compound and schizophrenia, subsequent research has refuted this claim, finding no significant differences in its levels between schizophrenic and normal individuals. [, ]

Q8: Can this compound be synthesized in the lab?

A: Yes, several methods have been developed for the synthesis of this compound. One approach uses the Emmons reaction, starting with 1-14C-2-pentanone. [] Another method involves a stereospecific synthesis. []

Q9: How is this compound detected and quantified?

A: Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection and quantification of this compound in various samples, including sweat and axillary secretions. [, ] Recent advancements utilize proton transfer reaction – mass spectrometry for studying the compound's interaction with different textile types. []

Q10: What are the potential applications of research on this compound?

A: Understanding the production and release of this compound is valuable for developing effective deodorant and antiperspirant formulations. [] Further investigation into its role as a potential human chemosignal and its impact on menstrual cycles could have implications for reproductive biology research. [, ]

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